2-(4-Amino-pyrazol-1-yl)-N,N-dimethyl-acetamide hydrochloride
Overview
Description
Synthesis Analysis
Scientific Research Applications
Synthesis and Biological Activity of Pyrazoles
Pyrazole derivatives, including compounds like 2-(4-Amino-pyrazol-1-yl)-N,N-dimethyl-acetamide hydrochloride, have been extensively studied for their synthesis methods and biological activities. These compounds are notable for their presence in a variety of biologically active molecules, offering a broad spectrum of pharmacological effects such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods enable the production of heterocyclic pyrazoles under varying conditions, including microwave irradiation, which can lead to potential yields and offer valuable strategies for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Antimicrobial and Antifungal Applications
The search for novel antimicrobial and antifungal agents has led to the synthesis and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B, showcasing the potential of pyrazole derivatives as antimicrobial agents. Such research efforts are crucial in the context of increasing antimicrobial resistance, highlighting the need for novel drug candidates in combating microbial infections (PatilTejaswini & Amrutkar Sunil, 2021).
Neuroplasticity and Antidepressant Effects
Emerging evidence suggests that compounds affecting neuroplasticity may hold promise as fast-acting antidepressants. Research into the mechanisms of ketamine and classical psychedelics indicates that similar neuroplastic changes, including synaptogenesis and increased expression of synaptic proteins, could be facilitated by compounds targeting AMPA receptors. This mechanism provides a potential avenue for the development of novel antidepressants based on pyrazole derivatives and related compounds, offering hope for treating depression and other mood disorders with rapid-onset therapies (Aleksandrova & Phillips, 2021).
Neurodegenerative Disorders
Pyrazolines have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, thanks to their neuroprotective properties. The exploration of pyrazoline derivatives for their roles in inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO) enzymes suggests potential therapeutic applications in managing neurodegenerative conditions. This research provides a foundation for developing new drugs that could ameliorate symptoms or perhaps slow the progression of these debilitating diseases (Ahsan et al., 2022).
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-10(2)7(12)5-11-4-6(8)3-9-11;/h3-4H,5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOJEHPNVGPFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.